molecular formula C11H12ClN3O3 B1498861 (4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone CAS No. 563538-35-2

(4-Chloro-3-nitrophenyl)(piperazin-1-YL)methanone

Cat. No.: B1498861
CAS No.: 563538-35-2
M. Wt: 269.68 g/mol
InChI Key: PINNDARXYRTTFA-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C₁₁H₁₂ClN₃O₃ It is characterized by the presence of a chloro-nitrophenyl group attached to a piperazine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: (4-Chloro-3-aminophenyl)(piperazin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and piperazine.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloro and nitro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-nitrophenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.

    (4-Chloro-3-nitrophenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperazine.

    (4-Chloro-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl-substituted piperazine ring.

Uniqueness

(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The piperazine ring also provides a versatile scaffold for further functionalization, making it a valuable intermediate in the synthesis of various derivatives with potential biological activities.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-9-2-1-8(7-10(9)15(17)18)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINNDARXYRTTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653596
Record name (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563538-35-2
Record name (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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